molecular formula C12H15N3OS B12599348 1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide CAS No. 650599-26-1

1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide

Cat. No.: B12599348
CAS No.: 650599-26-1
M. Wt: 249.33 g/mol
InChI Key: AGJKTMDRDZHDDV-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrolizine core, which is a bicyclic structure consisting of a five-membered ring fused to a six-membered ring. The presence of functional groups such as the ethylsulfanyl, imino, and carboxamide groups further enhances its chemical reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyrrole and an aldehyde or ketone. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired bicyclic structure.

    Introduction of Functional Groups: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethylsulfanyl reagent. The imino group can be formed through an imination reaction, typically involving an amine and an oxidizing agent. The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures ranging from 0°C to 25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents, and temperatures ranging from -10°C to 25°C.

    Substitution: Halides or alkoxides, polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and temperatures ranging from 25°C to 80°C.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects.

Comparison with Similar Compounds

1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide can be compared with other similar compounds, such as:

    1-(Methylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. This compound may exhibit different reactivity and biological activities.

    1-(Ethylsulfanyl)-3-amino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide: Similar structure but with an amino group instead of an imino group. This compound may have different chemical properties and biological effects.

    1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group. This compound may have different solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

650599-26-1

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

1-ethylsulfanyl-3-imino-5,6-dimethylpyrrolizine-2-carboxamide

InChI

InChI=1S/C12H15N3OS/c1-4-17-10-8-5-6(2)7(3)15(8)11(13)9(10)12(14)16/h5,13H,4H2,1-3H3,(H2,14,16)

InChI Key

AGJKTMDRDZHDDV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=N)N2C1=CC(=C2C)C)C(=O)N

Origin of Product

United States

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